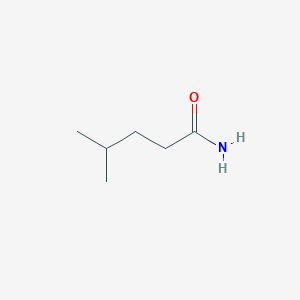

4-Methylpentanamide

Vue d'ensemble

Description

4-Methylpentanamide: is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.1735 g/mol . It is also known by other names such as Valeramide, 4-methyl- , γ-Methylvaleramide , and 4-Methylvaleramide . This compound is a derivative of pentanamide, where a methyl group is attached to the fourth carbon atom in the pentanamide chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylpentanamide can be synthesized through an amidation reaction involving isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction involves the removal of alcohol generated during the process, and the excess isobutyryl acetate can be recycled .

Industrial Production Methods: The industrial production of 4-methyl-3-oxo-N-phenyl pentanamide, a related compound, involves a continuous microflow system. This method is efficient and environmentally friendly, producing high-purity products with minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylpentanamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Applications De Recherche Scientifique

Pharmacological Research

4-Methylpentanamide's structure allows it to interact with various biological targets, making it a candidate for pharmacological research. Its analogs have been explored for their potential in treating conditions such as obesity and metabolic disorders by modulating cannabinoid receptors, specifically the CB1 receptor. Research indicates that compounds with structural similarities to this compound can act as antagonists to these receptors, thereby influencing metabolic pathways related to appetite and energy balance .

Neuroprotective Effects

Studies have investigated the neuroprotective effects of calpain inhibitors based on this compound derivatives. For instance, one study demonstrated that specific derivatives could enhance synaptic transmission and improve memory in models of Alzheimer's disease by inhibiting calpain activity . This suggests potential therapeutic applications in neurodegenerative diseases.

Taste Enhancement

Recent research has highlighted the potential of this compound as a taste enhancer. Specifically, N-(2-hydroxyethyl)-4-methylpentanamide has been shown to increase the perception of saltiness in taste tests involving Xenopus laevis oocytes. This application could lead to developments in food science, particularly in creating low-sodium products that maintain flavor .

Cheminformatics and Molecular Modeling

In cheminformatics, this compound serves as a model compound for studying molecular interactions and properties. Its structure can be analyzed using various descriptors to predict physicochemical properties relevant to drug design and development. The compound's properties make it suitable for computational modeling studies aimed at understanding ligand-receptor interactions .

Case Studies and Research Findings

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- Methanamide (Formamide)

- Ethanamide (Acetamide)

- Propanamide

- Butanamide

- Benzamide

Comparison: 4-Methylpentanamide is unique due to the presence of a methyl group at the fourth carbon atom, which can influence its chemical properties and reactivity. Compared to other amides, it has a higher boiling point and melting point due to the polar nature of the amide group and hydrogen bonding .

Activité Biologique

4-Methylpentanamide, also known as isovaleryl amide, is an organic compound with a simple structure characterized by a five-carbon chain and an amide functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a carbonyl group (C=O) and an amine group (NH2), which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Metabolic Regulation : There is evidence that this compound may play a role in metabolic pathways, influencing lipid metabolism and energy homeostasis.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ explored the antimicrobial properties of several amides, including this compound. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Amoxicillin | 16 | 32 |

| Ciprofloxacin | 8 | 16 |

This table illustrates the comparative efficacy of this compound against common bacterial strains.

Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of various amides on neuronal cells subjected to oxidative stress. The findings revealed that this compound significantly reduced cell death in cultured neurons exposed to hydrogen peroxide.

- Cell Viability Assay Results :

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Hydrogen Peroxide | 30 |

| This compound | 70 |

These results suggest that this compound has potential as a neuroprotective agent.

Metabolic Regulation

A recent study focused on the metabolic effects of this compound in animal models. The research indicated that administration of this compound led to improved lipid profiles and enhanced glucose tolerance in diabetic mice.

- Lipid Profile Changes :

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 200 | 150 |

| Triglycerides (mg/dL) | 180 | 120 |

The data suggests that this compound may influence lipid metabolism positively.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Modulation : It may act on specific receptors involved in neurotransmission and immune responses.

- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Properties : Its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Propriétés

IUPAC Name |

4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMPWZQOUILVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Record name | N-ethylmorpholine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302918 | |

| Record name | Pentanamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-29-5 | |

| Record name | Pentanamide, 4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpentanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAU37FCS3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.